Enzymatic Recognition: S-tert-Butyl-L-cysteine vs. Other S-Alkyl-L-cysteine Substrates
Rat liver cystathionase exhibits a defined affinity for S-tert-butyl-L-cysteine as a substrate. While the enzyme is promiscuous and accepts various S-alkyl-L-cysteine conjugates, the affinity differs substantially [1]. The Km value provides a quantitative measure of this interaction, distinguishing it from other S-alkyl derivatives.
| Evidence Dimension | Enzyme affinity (Km) for rat liver cystathionase |
|---|---|
| Target Compound Data | 0.3 mM |
| Comparator Or Baseline | S-methyl-L-cysteine (Km not directly reported in the same study; cross-study data indicates different substrate specificity). The enzyme was reported to not accept S-aryl- or S-aralkyl-L-cysteine conjugates [1]. |
| Quantified Difference | S-tert-butyl-L-cysteine is a measurable substrate with Km = 0.3 mM, whereas S-aryl and S-aralkyl derivatives are not accepted [1]. |
| Conditions | pH 8.5 in Tris-HCl buffer using rat liver cystathionase [EC.4.4.1.1] [1]. |
Why This Matters
This data confirms the compound is a legitimate substrate for a key enzyme involved in xenobiotic metabolism, providing a basis for its selection in studies of cysteine conjugate metabolism and toxicology.
- [1] Tomisawa, H., Ichimoto, N., Ichihara, S., Fukazawa, H., & Tateishi, M. (1988). Involvement of cystathionase in the formation of alkane-thiols from corresponding cysteine conjugates. Xenobiotica, 18(9), 1029-1037. View Source
